Cas no 1805283-08-2 (Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate)

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate structure
1805283-08-2 structure
商品名:Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate
CAS番号:1805283-08-2
MF:C11H9ClF5NO3
メガワット:333.639079809189
CID:4844674

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate
    • インチ: 1S/C11H9ClF5NO3/c1-20-7(19)2-6-9(21-11(15,16)17)8(10(13)14)5(3-12)4-18-6/h4,10H,2-3H2,1H3
    • InChIKey: HTNLKLLIFDWVBL-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CN=C(CC(=O)OC)C(=C1C(F)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 355
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 48.4

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029080387-1g
Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate
1805283-08-2 97%
1g
$1,475.10 2022-04-01

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate 関連文献

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetateに関する追加情報

Comprehensive Overview of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1805283-08-2)

Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate, identified by its unique CAS No. 1805283-08-2, is a fluorinated pyridine derivative that has garnered significant attention in contemporary medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted pyridine acetates, characterized by the presence of multiple fluorinated substituents and a chloromethyl group, which collectively contribute to its unique physicochemical properties and potential biological activity. The structural complexity of this molecule, featuring a trifluoromethoxy group at the C-3 position, a chloromethyl moiety at C-5, and a difluoromethyl substituent at C-4, positions it as a valuable scaffold for drug discovery initiatives targeting various therapeutic areas.

The strategic incorporation of fluorine atoms in organic molecules is well-documented in pharmaceutical sciences for its ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity. In the case of Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate, the trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects that influence the electronic distribution within the pyridine ring. This structural feature has been leveraged in recent studies to optimize drug candidates for enzyme inhibition and receptor modulation. The combination of multiple fluorinated substituents also aligns with current trends in lead optimization strategies aimed at improving pharmacokinetic profiles while minimizing off-target effects.

Recent advancements in synthetic methodologies have enabled efficient access to this compound through convergent approaches involving transition-metal-catalyzed cross-coupling reactions. The synthesis typically proceeds via sequential functionalization of a pyridine core, with particular emphasis on regioselective introduction of the trifluoromethoxy and difluoromethyl groups. Notably, modern techniques such as photoredox catalysis and flow chemistry have been employed to enhance reaction efficiency and scalability, reflecting the growing importance of process development in pharmaceutical manufacturing. These synthetic innovations not only improve yield but also reduce environmental impact through waste minimization.

Biological evaluation studies on analogs of this compound have demonstrated promising activity against several disease targets. For instance, derivatives bearing similar substitution patterns have shown potent inhibition of kinases involved in cancer progression and viral replication mechanisms. The presence of the chloromethyl group at C-5 position may facilitate covalent interactions with target proteins, offering an alternative strategy for developing irreversible inhibitors—a concept increasingly explored in oncology drug design. Additionally, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) profiling indicates favorable solubility characteristics due to the ester functionality at C-2 position.

In the context of antiviral research, compounds with structural similarities to Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate have been investigated for their ability to interfere with viral protease enzymes critical for pathogen replication cycles. The trifluorinated substituents appear to play a crucial role in enhancing binding affinity through hydrogen bonding interactions with active site residues. These findings underscore the potential application of this molecular framework beyond traditional therapeutic areas into emerging fields such as antiviral chemotherapy.

The pharmacophore diversity enabled by this scaffold has also attracted interest from academic researchers studying neurodegenerative disorders. Recent publications highlight its utility as a tool compound for probing G-protein coupled receptor (GPCR) signaling pathways due to its tunable lipophilicity profile resulting from strategic placement of fluorinated groups across different positions on the aromatic ring system. Such versatility makes it particularly suitable for high-throughput screening campaigns aimed at discovering novel modulators for complex disease mechanisms.

Eco-friendly synthesis routes are currently under development to address sustainability concerns associated with large-scale production processes involving halogenated reagents commonly used during fluorination steps required for creating compounds likeMethyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate. Researchers are exploring alternatives such as enzymatic catalysis and biocatalytic transformations that could potentially replace conventional chemical methods while maintaining product purity standards necessary for pharmaceutical applications.

The commercial availability and supply chain management aspects related toCAS No. 1805283-08-2 remain subjects under active investigation within industry circles concerned about raw material sourcing challenges posed by specialized organofluorine reagents required during synthesis stages specific to this compound's preparation process . Collaborative efforts between academia-industry partnerships aim at establishing more robust supply networks capable supporting both preclinical development programs as well as future clinical trials if warranted by ongoing efficacy assessments being conducted globally across various research institutions specializing in small molecule therapeutics discovery pipelines incorporating fluorinated scaffolds similar those found withinMethyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量